molecular formula C19H19NO4 B032101 (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one CAS No. 236110-81-9

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one

Cat. No. B032101
M. Wt: 325.4 g/mol
InChI Key: LIPRFZHBWBIVOM-KRWDZBQOSA-N
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Description

“(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one” is an oxazolidinone used as a building block in the synthesis of epothilones . It has a molecular weight of 325.36 and a molecular formula of C19H19NO4 .


Molecular Structure Analysis

The compound has a complex structure with a number of functional groups. The IUPAC name is (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one . The canonical SMILES representation is C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The compound is a waxy white solid with a melting point of 60-63°C . It is slightly soluble in chloroform and methanol . The compound has a topological polar surface area of 55.8Ų and an XLogP3 of 3.1 .

Scientific Research Applications

Protective Groups and Chiral Auxiliaries

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, a type of oxazolidin-2-one, is prominently used as protective groups for 1,2-amino alcohols and chiral auxiliaries. Chiral derivatives are specifically employed as chiral auxiliaries due to their ability to induce stereocontrol in asymmetric synthesis. Oxazolidin-2-ones have also been noted for their role in weak intermolecular interaction networks, where they contribute to the conformation and packing of molecules in crystal structures through a variety of weak interactions such as C-H···O, C-H···π, and π-π stacking interactions (Nogueira et al., 2015).

Diastereoselective Synthesis

In diastereoselective synthesis, the oxazolidin-2-one ring structure, including (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, serves as a chiral auxiliary. This application was highlighted in the synthesis of a chiral oxazolidin-2-one-derived Reissert compound, where the oxazolidin-2-one ring was utilized to control the stereochemistry of the product in a diastereoselective Reissert-type reaction (Evain et al., 2002).

Synthesis of Isomeric Oxazolidinones

The synthesis of isomeric oxazolidinones from specific starting materials demonstrates the adaptability of oxazolidin-2-one derivatives in chemical synthesis. The reaction conditions play a crucial role in the formation of these compounds, indicating the importance of oxazolidin-2-ones in the field of synthetic chemistry (Madesclaire et al., 2007).

Framework in Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus, including (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, is a significant heterocycle framework in synthetic organic chemistry. Its presence is notable in the synthesis of a vast array of compounds, ranging from protective groups for amino alcohols to its applications in medicinal chemistry. This underlines the versatility of oxazolidin-2-ones in the field of chemical synthesis (Zappia et al., 2007).

properties

IUPAC Name

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRFZHBWBIVOM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451470
Record name (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one

CAS RN

236110-81-9
Record name (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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